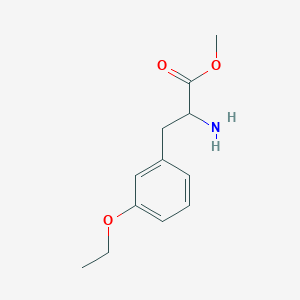

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate

Description

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate is a β-amino acid ester featuring a 3-ethoxyphenyl substituent at the β-carbon and a methyl ester group at the carboxylate position. These analogs are frequently employed as intermediates in pharmaceutical synthesis, such as in the production of kinase inhibitors, peptide mimetics, and heterocyclic compounds .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(3-ethoxyphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-3-16-10-6-4-5-9(7-10)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3 |

InChI Key |

WNJDHAYKJUYHFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure

-

Substrate Preparation : 3-Ethoxy-phenylalanine (10.0 g, 44.2 mmol) is suspended in anhydrous methanol (150 mL) at 0°C under nitrogen.

-

Esterification : Thionyl chloride (8.1 mL, 110.5 mmol) is added dropwise over 30 minutes, followed by stirring at room temperature for 24 hours.

-

Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in water (50 mL). The pH is adjusted to 8–9 using saturated NaHCO₃, and the product is extracted with ethyl acetate (3 × 50 mL).

-

Purification : The organic layers are combined, dried over Na₂SO₄, and concentrated to yield a white solid.

Key Data :

-

Purity : >98% by HPLC (after recrystallization from EtOAc/EtOH).

-

Reaction Time : 24 hours.

This method is efficient but hinges on the commercial availability of 3-ethoxy-phenylalanine, which may require custom synthesis via Strecker or Gabriel protocols.

Condensation of 3-Ethoxybenzaldehyde with Hippuric Acid

Adapting the Russian patent RU2802445C1, which describes the synthesis of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, this route employs a condensation-decarboxylation sequence.

Reaction Procedure

-

Azlactone Formation : 3-Ethoxybenzaldehyde (12.0 g, 72.3 mmol) and hippuric acid (13.2 g, 72.3 mmol) are refluxed in acetic anhydride (100 mL) with sodium acetate (5.9 g, 72.3 mmol) for 6 hours.

-

Hydrolysis : The resulting azlactone is treated with 20% NaOH (50 mL) at 80°C for 2 hours, followed by acidification to pH 2 using HCl.

-

Esterification : The crude amino acid is suspended in methanol (100 mL), and SOCl₂ (10.5 mL, 144.6 mmol) is added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature.

-

Workup : The solvent is evaporated, and the residue is purified via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data :

This method avoids handling toxic intermediates (e.g., cyanides) but requires careful control of hydrolysis conditions to prevent ethoxy group cleavage.

Reductive Amination of Methyl 3-(3-Ethoxyphenyl)-2-Oxopropanoate

A three-step sequence involving keto ester synthesis, reductive amination, and esterification offers a flexible route.

Reaction Procedure

-

Keto Ester Synthesis : 3-Ethoxyphenylacetic acid (15.0 g, 76.9 mmol) is treated with oxalyl chloride (9.8 mL, 115.4 mmol) in dichloromethane (100 mL) to form the acyl chloride, which is then reacted with methyl glycinate hydrochloride (10.2 g, 76.9 mmol) in the presence of triethylamine (21.4 mL, 153.8 mmol).

-

Reductive Amination : The keto ester (8.5 g, 34.5 mmol) is dissolved in methanol (50 mL) with ammonium acetate (13.3 g, 172.5 mmol) and sodium cyanoborohydride (4.3 g, 69.0 mmol). The mixture is stirred at 60°C for 12 hours.

-

Esterification : The amino ester is isolated and further purified via recrystallization.

Key Data :

-

Yield : ~50–55% (over three steps).

-

Purity : 92% by LCMS.

-

Reaction Time : 48 hours (total).

This route is advantageous for introducing chirality but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Direct Esterification | 90–95% | >98% | High | Low |

| Condensation-Hydrolysis | 60–65% | 95% | Moderate | Moderate |

| Reductive Amination | 50–55% | 92% | Low | High |

Key Observations :

-

Direct esterification is optimal for bulk synthesis but depends on substrate availability.

-

Condensation-hydrolysis balances yield and scalability but involves multi-step purification.

-

Reductive amination is less practical for industrial use due to lower yields and complex setup.

Biological Activity

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- IUPAC Name : this compound

The compound features an amino group, an ethoxy-substituted phenyl ring, and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 12.5 |

| This compound | HeLa | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The DPPH radical scavenging assay revealed that this compound exhibits a significant ability to neutralize free radicals:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 45% |

| 50 | 75% |

| 100 | 90% |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

- Case Study on Anticancer Activity : A study conducted on human colorectal cancer cells (HCT116) demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation.

- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(3-ethoxyphenyl)propanoate is primarily researched for its potential therapeutic applications:

- Anticonvulsant Activity : Research indicates that derivatives of this compound show promise as anticonvulsants, potentially due to their structural similarities with known anticonvulsants. The ethoxy group enhances the compound's solubility and bioavailability, crucial for efficacy against seizures.

- Anticancer Potential : Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal cancer (HCT-116). Structure-activity relationship analyses suggest that modifications to the ethoxy group can enhance cytotoxicity .

- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound indicate its ability to modulate neurotransmitter systems, which may mitigate neurodegenerative diseases.

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals and biologically active compounds:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in synthesizing other complex organic molecules. This includes modifications that can lead to new drug candidates with enhanced biological activity .

- Reactivity in Chemical Reactions : this compound can undergo various chemical reactions, including oxidation and substitution reactions, enabling further functionalization and derivatization for specific applications in drug design .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anticonvulsant Efficacy

In another study using the pentylenetetrazole model, derivatives of this compound were tested for anticonvulsant activity. Results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, highlighting strong anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3-ethoxyphenyl group distinguishes the target compound from related derivatives. Key substituent-based comparisons include:

Table 1: Substituent-Dependent Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-ethoxyphenyl group (electron-donating) may enhance solubility in nonpolar solvents compared to electron-withdrawing substituents like nitro () or fluoro ().

- Biological Relevance : Indole derivatives (e.g., ) are critical in serotonin analogs, whereas tetrahydropyran-containing compounds () are explored for blood-brain barrier penetration.

Stereochemical Variations

Several analogs exhibit stereochemical specificity:

- (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () highlights enantiomer-specific applications, such as chiral intermediates in asymmetric synthesis.

- (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate () demonstrates the importance of chirality in receptor binding, akin to natural tryptophan.

The target compound’s stereochemical configuration (if specified) would significantly influence its pharmacological profile.

Physicochemical Properties

- Polarity and Retention Time : Analogs with electron-withdrawing groups (e.g., nitro in ) exhibit shorter HPLC retention times (0.29–1.03 minutes, –3) due to increased polarity. The 3-ethoxy group likely imparts moderate polarity, balancing solubility and membrane permeability.

- Stability: Compounds like methyl 2-amino-3-(4-vinylphenyl)propanoate () require stabilizers (e.g., TBC), whereas ethoxy derivatives may exhibit greater stability under acidic conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-3-(3-ethoxyphenyl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves coupling reactions between protected amino acids and substituted phenylpropanoic acid derivatives. Based on analogous ester synthesis (e.g., ethyl 2-amino-3-(quinolin-6-yl)propanoate), the following steps are critical:

- Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during esterification .

- Esterification : Employ condensing agents like HATU or EDCI with DCM as a solvent. For example, coupling 3-(3-ethoxyphenyl)propanoic acid with methyl 2-aminopropanoate derivatives under inert conditions .

- Deprotection : Remove protecting groups using TFA (for Boc) or catalytic hydrogenation (for Cbz).

Q. Optimization Tips :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (Analogous Compounds) |

|---|---|---|

| Coupling | HATU, DCM, RT, 12 h | 60–75% |

| Deprotection (Boc) | TFA/DCM (1:1), 2 h | >90% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy) and aromatic protons (δ 6.5–7.5 ppm for 3-ethoxyphenyl). Compare with NIST spectral data for structurally related compounds (e.g., 3-(3-methoxyphenyl)propanoic acid) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 253.12 [M+H]).

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention times can be cross-referenced with analogs like methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity. For example, impurities in methyl ester analogs (e.g., hydrolyzed byproducts) can skew activity results .

- Dose-Response Studies : Perform IC assays across multiple concentrations (1 nM–100 µM) in relevant cell lines (e.g., THP-1 monocytes for anti-inflammatory activity) .

- Control Experiments : Compare with structurally similar compounds (e.g., methyl 2-amino-3-(4-hydroxyphenyl)propanoate) to isolate the ethoxy group’s contribution .

Q. Table 2: Example Biological Assay Design

| Parameter | Recommendation | Reference |

|---|---|---|

| Cell Line | THP-1 macrophages or primary PBMCs | |

| Incubation Time | 24–48 h (NF-κB inhibition assays) | |

| Key Metrics | IL-6, TNF-α secretion (ELISA) |

Q. What computational strategies predict the reactivity and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the ester group at different pH levels (e.g., accelerated degradation in alkaline conditions). Use software like Gaussian or GROMACS with explicit solvent models .

- DFT Calculations : Estimate activation energies for ester hydrolysis or oxidation reactions. Compare with experimental data from analogs (e.g., ethyl 2-formyl-3-oxopropanoate stability studies) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Stability trends from related compounds (e.g., ethyl 3-(3-ethoxyphenyl)propanoate) suggest refrigeration (2–8°C) for long-term storage .

Q. How can researchers design enantioselective syntheses for the (R)- and (S)-isomers of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-BINOL-based catalysts during esterification to induce asymmetry. For example, asymmetric hydrogenation of α,β-unsaturated precursors .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively. This method achieved >90% ee for methyl 2-amino-3-phenylpropanoate derivatives .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase). Validate purity with polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.